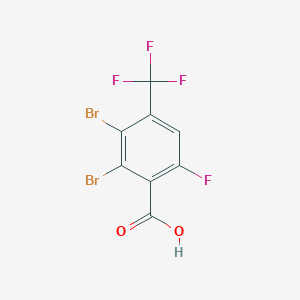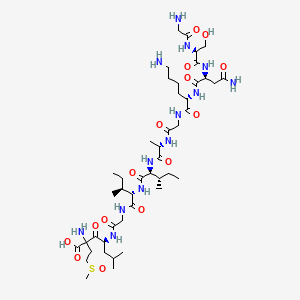
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfinyl)-, (2S)- (9CI) is a complex peptide compound It is composed of a sequence of amino acids, including glycine, serine, asparagine, lysine, alanine, isoleucine, and leucine, with a butanoic acid group and a 2-amino-4-(methylsulfinyl) side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The side chains of the amino acids are protected with appropriate protecting groups to prevent unwanted reactions.
After the complete assembly of the peptide chain, the compound is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA). The protecting groups are simultaneously removed during this step. The crude peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and increase efficiency. The use of large-scale purification techniques, such as preparative HPLC, ensures the production of high-purity peptide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The 2-amino-4-(methylsulfinyl) side chain can undergo oxidation to form sulfone derivatives.
Reduction: The same side chain can be reduced to form sulfide derivatives.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Sulfone derivatives of the 2-amino-4-(methylsulfinyl) side chain.
Reduction: Sulfide derivatives of the 2-amino-4-(methylsulfinyl) side chain.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence and the 2-amino-4-(methylsulfinyl) side chain play crucial roles in binding to these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylthio)-, (2S)- (9CI): Similar structure but with a methylthio group instead of a methylsulfinyl group.
Butanoic acid, glycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-2-amino-4-(methylsulfonyl)-, (2S)- (9CI): Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the 2-amino-4-(methylsulfinyl) side chain in this compound distinguishes it from other similar peptides. This unique side chain imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C45H81N13O15S |
|---|---|
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
(4S)-2-amino-4-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-6-methyl-2-(2-methylsulfinylethyl)-3-oxoheptanoic acid |
InChI |
InChI=1S/C45H81N13O15S/c1-9-24(5)35(42(69)51-21-34(63)53-28(17-23(3)4)37(64)45(49,44(71)72)14-16-74(8)73)58-43(70)36(25(6)10-2)57-38(65)26(7)52-33(62)20-50-39(66)27(13-11-12-15-46)55-40(67)29(18-31(48)60)56-41(68)30(22-59)54-32(61)19-47/h23-30,35-36,59H,9-22,46-47,49H2,1-8H3,(H2,48,60)(H,50,66)(H,51,69)(H,52,62)(H,53,63)(H,54,61)(H,55,67)(H,56,68)(H,57,65)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,35-,36-,45?,74?/m0/s1 |
InChI Key |
UDWWNISPTLBNLO-ZBUPRGNKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)C(CCS(=O)C)(C(=O)O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
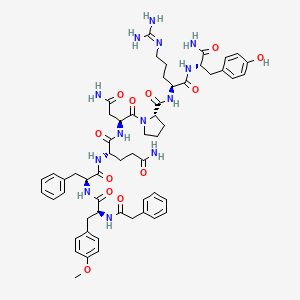
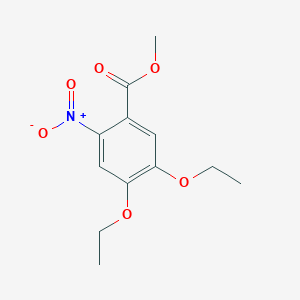
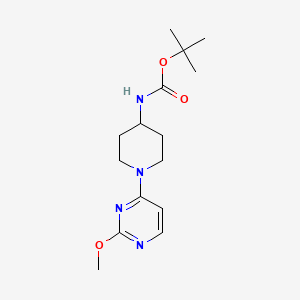
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
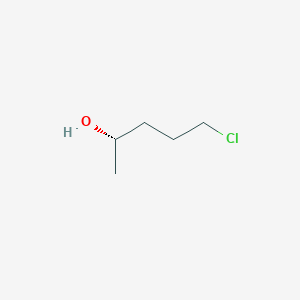
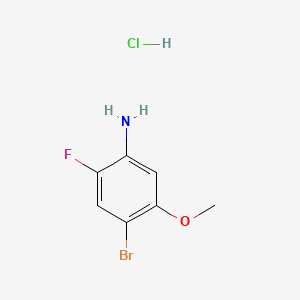
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
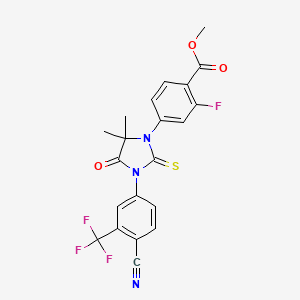
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
